2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid
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Overview
Description
2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid typically involves the reaction of 2-hydroxy-3-phenoxypropylamine with propanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves careful control of temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques such as crystallization or chromatography is often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the hydroxyl and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
Scientific Research Applications
2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: This compound shares a similar structure but has an acrylate group instead of an amino group.
3-(4-Hydroxyphenyl)amino propanoic acid: This compound has a similar backbone but differs in the position and type of substituents.
Uniqueness: 2-[(2-Hydroxy-3-phenoxypropyl)amino]propanoic acid is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-[(2-hydroxy-3-phenoxypropyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-9(12(15)16)13-7-10(14)8-17-11-5-3-2-4-6-11/h2-6,9-10,13-14H,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODYCHYFRGDOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(COC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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